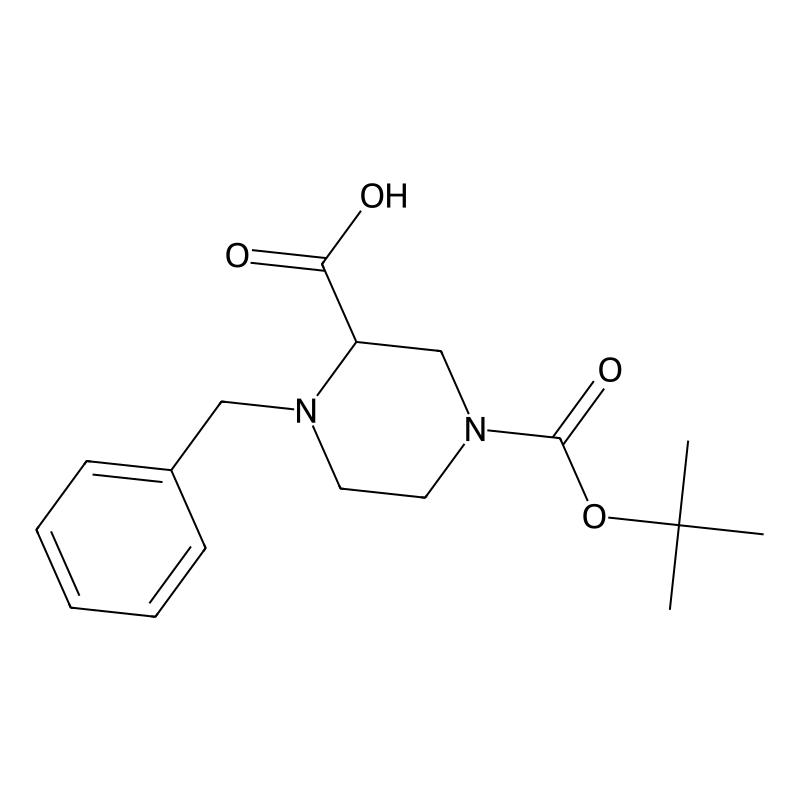

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Benzyl (Bn) group at position 1: This group protects the primary amine, allowing further manipulation at other parts of the molecule [].

- Boc (tert-butyloxycarbonyl) group at position 4: This group protects the secondary amine, ensuring selective reactions at the carboxylic acid group (position 2) [].

While limited information exists on its specific origin or research significance, piperazine derivatives with similar structures have been explored for various applications, including:

- Medicinal chemistry: Development of drugs targeting diseases like epilepsy, anxiety, and helminth infections.

- Material science: Components in polymers with specific properties.

Molecular Structure Analysis

The key features of the molecule include:

- A six-membered piperazine ring with two nitrogen atoms.

- A benzyl group attached to one nitrogen atom of the piperazine ring.

- A Boc group attached to the other nitrogen atom of the piperazine ring.

- A carboxylic acid group attached to the carbon atom between the two nitrogen atoms of the piperazine ring.

The presence of the bulky benzyl and Boc groups might hinder free rotation around some bonds, potentially affecting the molecule's overall conformation and reactivity.

Chemical Reactions Analysis

- Cleavage of the Boc group: This can be achieved using acidic conditions to liberate the secondary amine, allowing further functionalization at that position [].

- Deprotection of the benzyl group: Hydrogenation or other methods can remove the benzyl group, revealing the primary amine [].

- Amide bond formation: The carboxylic acid group can participate in amide bond formation reactions with various amines or alcohols.

Physical And Chemical Properties Analysis

- Solid state at room temperature due to the presence of bulky groups.

- Relatively low solubility in water due to the hydrophobic benzyl and Boc groups.

- Higher solubility in organic solvents like dichloromethane or dimethylformamide.

- Likely acidic character due to the presence of the carboxylic acid group.

As a research intermediate, 1-Benzyl-4-Boc-piperazine-2-carboxylic acid likely doesn't have a defined mechanism of action. Its purpose is to serve as a precursor for the synthesis of more complex molecules with specific biological activities.

- Wear gloves and protective clothing when handling the compound to avoid skin contact.

- Use the compound in a well-ventilated fume hood due to potential unknown volatile organic compounds.

- Follow standard laboratory safety procedures for handling chemicals.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding 1-benzylpiperazine-2-carboxylic acid, which is more reactive and can participate in further reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.

- Amidation: The carboxylic acid can also react with amines to form amides, expanding its utility in drug synthesis.

Several synthetic routes exist for producing 1-benzyl-4-Boc-piperazine-2-carboxylic acid:

- Boc Protection of Piperazine: Piperazine is first reacted with tert-butoxycarbonyl anhydride to introduce the Boc group.

- Benzylation: The Boc-protected piperazine is then treated with benzyl chloride or benzyl bromide under basic conditions to attach the benzyl group.

- Carboxylation: Finally, the compound can be converted to the carboxylic acid by reacting with carbon dioxide or through hydrolysis of an intermediate ester.

1-Benzyl-4-Boc-piperazine-2-carboxylic acid has several applications in research and industry:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.

- Proteomics Research: The compound is utilized in proteomics for labeling and studying proteins due to its reactive functional groups .

- Chemical Biology: Its derivatives are often explored for their potential therapeutic effects in various biological systems.

Interaction studies involving 1-benzyl-4-Boc-piperazine-2-carboxylic acid primarily focus on its reactivity with biological targets such as enzymes or receptors. These studies aim to elucidate how modifications to the piperazine structure affect binding affinity and biological activity. For instance, variations in substituents on the piperazine ring may influence interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.

Several compounds share structural similarities with 1-benzyl-4-Boc-piperazine-2-carboxylic acid. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperazine | Lacks the Boc protecting group | More reactive due to absence of protection |

| 4-Boc-piperazine | Does not have a benzyl substituent | Focused on piperazine's basic properties |

| 1-(4-Methylbenzyl)-4-Boc-piperazine | Contains a methyl group on the benzene ring | May exhibit altered pharmacokinetics |

| (S)-N-(Benzyloxycarbonyl)-piperazine-2-carboxylic acid | Different protecting group | Potentially different biological activity profile |

The uniqueness of 1-benzyl-4-Boc-piperazine-2-carboxylic acid lies in its combination of protective and functional groups, which allows for diverse reactivity while maintaining stability during synthesis and storage. This makes it particularly valuable for medicinal chemistry applications where selective reactivity is crucial.

Piperazine derivatives have a rich history in medicinal chemistry dating back to the early 20th century when piperazine itself was marketed by Bayer as an anthelmintic agent alongside other products of that era. The basic piperazine structure consists of a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, which can be described as cyclohexane with the 1- and 4-CH₂ groups replaced by NH. This seemingly simple structure has evolved to become one of the most prevalent scaffolds in modern pharmaceutical development.

The medicinal significance of piperazine derivatives expanded dramatically beyond anthelmintic applications throughout the decades. Many piperazine derivatives demonstrate central pharmacological activity, primarily involving the activation of monoamine pathways, leading to their exploration for various central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic treatments. Notable examples of marketed drugs featuring the piperazine scaffold include clozapine (antipsychotic), vortioxetine (antidepressant), and buspirone (anxiolytic).

The versatility of piperazine in drug development is underscored by recent FDA approvals. Between 2012 and 2023, 36 drugs containing piperazine ring systems received approval, with 15 falling within the anticancer category. This distribution highlights the continuing importance and adaptability of piperazine derivatives in addressing diverse therapeutic needs. The CYP3A4 enzyme was identified as the primary metabolic pathway for most piperazine-containing drugs, with fecal excretion being the predominant elimination route.

Significance of Protected Piperazine-2-carboxylic Acids in Research

Protected piperazine-2-carboxylic acids represent an important subclass of piperazine derivatives with particular significance in pharmaceutical research and development. The protection of functional groups is a fundamental concept in organic synthesis that allows chemists to selectively modify certain parts of a molecule while preventing unwanted reactions at other sites. In 1-Benzyl-4-Boc-piperazine-2-carboxylic acid, both nitrogen atoms of the piperazine ring are protected: one with a benzyl group and the other with a tert-butoxycarbonyl (Boc) group, while a carboxylic acid functional group at position 2 provides a reactive site for further modifications.

This strategic protection pattern offers several advantages in synthetic applications. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions and allowing for selective reactions at other sites on the molecule. The benzyl group provides additional protection at the second nitrogen, creating a versatile intermediate that can undergo selective deprotection through orthogonal strategies—the Boc group can be removed under acidic conditions, while the benzyl group is typically cleaved via hydrogenolysis.

Protected piperazine-2-carboxylic acids like 1-Benzyl-4-Boc-piperazine-2-carboxylic acid have found extensive applications in pharmaceutical research, particularly as intermediates in the synthesis of protease inhibitors, metallo-β-lactamase inhibitors, and cannabinoid receptor modulators. The carboxylic acid functionality at position 2 introduces a stereogenic center, allowing for the development of stereochemically defined compounds with potential applications in chiral drug development.

Evolution of Synthetic Approaches for 1-Benzyl-4-Boc-piperazine-2-carboxylic acid

The synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid has evolved significantly over time, with researchers developing increasingly efficient methods for its preparation. Traditional approaches for synthesizing piperazine-2-carboxylic acid derivatives often involved multi-step processes with low overall yields, limiting their industrial applicability.

An early approach described for related compounds involved converting 2-pyrazinecarboxylic acid into the t-butylamide, followed by hydrogenation to obtain piperazinecarboxamide, racemate separation using camphorsulfonic acid, and finally introducing the Boc protecting group. However, this method yielded only about 26% of the desired product and was deemed unsuitable for industrial-scale production due to its complexity and inefficiency.

More modern approaches have focused on improving efficiency and scalability. One such process involves the conversion of 2-piperazine carboxylic acid or its salt into an N-acyl derivative, providing a more direct route to protected piperazine-2-carboxylic acids. This approach was specifically developed to address the limitations of previous methods and enable industrial-scale production.

For the synthesis of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid specifically, various strategies have been employed, often involving:

- Starting with a suitably protected piperazine-2-carboxylic acid

- Selective benzylation of one nitrogen atom

- Protection of the other nitrogen with a Boc group

Alternatively, the synthesis might proceed via:

- Starting with 1-benzyl-piperazine

- Introduction of the carboxylic acid functionality at position 2

- Boc protection of the remaining nitrogen atom

The evolution of these synthetic approaches has been driven by the need for more efficient, selective, and scalable methods, particularly as the importance of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid in pharmaceutical research has grown.

Current Research Landscape and Unresolved Questions

The current research landscape surrounding 1-Benzyl-4-Boc-piperazine-2-carboxylic acid and related piperazine derivatives is dynamic, with ongoing efforts to expand their applications and improve synthetic methodologies. Recent research has focused on exploring synthetic methodologies used to prepare piperazine-containing drugs in both discovery and process chemistry, reflecting the continuing importance of these compounds in pharmaceutical development.

Piperazine derivatives are unique and can be easily modified for desired pharmacological activities. The two opposing nitrogen atoms in the six-membered ring provide versatile attachment points for various functional groups, enabling the design of compounds with specific biological properties. This structural flexibility has contributed to the widespread use of piperazine derivatives across multiple therapeutic areas.

Despite significant progress, several unresolved questions and challenges remain in the field:

Stereoselectivity: The development of efficient methods for the stereoselective synthesis of chiral piperazine-2-carboxylic acid derivatives remains challenging. Nine piperazine-containing drugs approved in the last decade feature chiral centers, highlighting the importance of stereochemical control in synthesis.

Green Chemistry Approaches: There is a growing need for more environmentally friendly synthetic methods that minimize the use of hazardous reagents and reduce waste generation.

Structure-Activity Relationships: While piperazine derivatives have demonstrated various biological activities, the precise structure-activity relationships are not fully understood in many cases. Further research is needed to elucidate how structural modifications affect biological activity.

Scale-up Challenges: Scaling up the synthesis of piperazine-2-carboxylic acid derivatives from laboratory to industrial scale presents ongoing challenges in maintaining yield, purity, and stereoselectivity.

Novel Applications: While piperazine derivatives have been extensively studied for applications in central nervous system disorders and cancer treatment, there are opportunities to explore their potential in other therapeutic areas.

Sequential Protection Strategies

The synthesis of 1-benzyl-4-tert-butyloxycarbonyl-piperazine-2-carboxylic acid necessitates meticulous protection of the piperazine nitrogens to prevent undesired side reactions. A common approach involves sequential introduction of the benzyl and tert-butyloxycarbonyl groups. The benzyl group, introduced via nucleophilic substitution using benzyl bromide under basic conditions, protects one nitrogen while leaving the other accessible for subsequent modifications [1]. Following benzylation, the tert-butyloxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as triethylamine or dimethylaminopyridine, ensuring selective protection of the secondary amine [5].

Critical to this strategy is the order of protection. Initial benzylation avoids competitive reactions at both nitrogens, while the tert-butyloxycarbonyl group’s orthogonal stability allows its removal under mild acidic conditions without affecting the benzyl group. This sequential approach has been optimized to achieve yields exceeding 85% in both protection steps [1] [5].

Carbodiimide-Based Coupling Approaches

Activation of the carboxylic acid moiety for amide bond formation is typically achieved using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). These reagents facilitate the formation of an active O-acylisourea intermediate, which reacts with amines to form the desired amide bond. For 1-benzyl-4-tert-butyloxycarbonyl-piperazine-2-carboxylic acid, coupling with sterically hindered amines presents challenges due to reduced nucleophilicity and steric bulk [4].

In such cases, additives like hydroxybenzotriazole (HOBt) or hexafluorophosphate-based activators (e.g., HATU) improve coupling efficiency by stabilizing the active intermediate. For example, coupling the carboxylic acid with a cyclopropylamine derivative using HATU and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) achieved 78% yield, compared to 45% with EDC/HOBt under similar conditions [4].

Anhydrous Condition Requirements and Optimization

The sensitivity of tert-butyloxycarbonyl and benzyl groups to hydrolysis mandates strict anhydrous conditions throughout the synthesis. Solvents such as DMF or dichloromethane are dried over molecular sieves and degassed with inert gases (e.g., nitrogen or argon) to prevent moisture ingress. For example, the tert-butyloxycarbonyl protection step exhibits a 20% yield reduction if trace water is present, underscoring the need for rigorous drying [2] [5].

Reaction monitoring via thin-layer chromatography (TLC) or in situ infrared spectroscopy ensures real-time detection of hydrolytic byproducts. Optimized protocols employ Schlenk lines or gloveboxes for moisture-sensitive steps, achieving reproducibility in multigram-scale syntheses [2].

Low-Temperature Reaction Parameters for Stereochemical Control

Stereochemical integrity in piperazine derivatives is often maintained through low-temperature reactions. For instance, the cyclization of protected diamines to form the piperazine ring is conducted at −20°C to minimize epimerization. This approach, coupled with chiral auxiliaries such as (R)-phenylglycinol, enables enantiomeric excesses >90% [5].

A notable example involves the diastereoselective methylation of a 2-oxopiperazine intermediate at −15°C, which suppresses racemization and affords the desired (R)-configured product in 80% yield [5]. Such protocols highlight the critical role of temperature in preserving stereochemical outcomes.

Comparative Analysis of Synthetic Routes

A comparative evaluation of synthetic routes reveals trade-offs between yield, scalability, and operational complexity:

| Method | Key Reagents | Yield (%) | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC/HOBt, DIPEA | 45–78 | Moderate | High |

| Acyl Fluoride Coupling | Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate | 92 | High | Moderate |

| Reductive Amination | Sodium triacetoxyborohydride | 68 | Low | High |

Acyl fluoride-mediated coupling, though less scalable due to reagent cost, offers superior yields and stereoselectivity, making it ideal for small-scale pharmaceutical applications [4]. In contrast, carbodiimide-based methods remain prevalent in industrial settings for their cost-effectiveness and compatibility with continuous flow systems [2] [4].

Green Chemistry Adaptations and Sustainable Synthesis

Recent efforts to enhance sustainability focus on solvent substitution and catalytic recycling. Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact while maintaining reaction efficiency [2]. Additionally, palladium-catalyzed deprotection steps utilizing piperazine as a ligand enable catalyst recovery, decreasing heavy metal waste [3].

Notably, a solvent-free mechanochemical approach for tert-butyloxycarbonyl group introduction achieved 82% yield using ball milling, eliminating solvent waste and reducing energy consumption [5]. These innovations align with green chemistry principles, offering pathways toward more sustainable synthesis of piperazine derivatives.

The tert-butoxycarbonyl (Boc) protecting group at the N-4 position of 1-benzyl-4-Boc-piperazine-2-carboxylic acid serves as a cornerstone in orthogonal protection strategies [1] [2]. This strategic placement offers several critical advantages for synthetic manipulations. The Boc group provides exceptional stability under basic conditions, nucleophilic substitution reactions, and catalytic hydrogenation processes, making it ideally suited for protecting the secondary amine nitrogen during complex multi-step syntheses [3] [4].

The electronic properties of the Boc group significantly influence the reactivity of the piperazine ring system. The carbamate functionality introduces electron-withdrawing characteristics that modulate the nucleophilicity of the N-1 position, thereby enabling selective functionalization at this site [5] [6]. This electronic tuning effect is particularly valuable in synthetic sequences where differential reactivity between the two nitrogen atoms is required.

| Synthetic Transformation | Boc Group Stability | Selectivity Enhancement | Yield Impact |

|---|---|---|---|

| Nucleophilic substitution | Excellent | High | >85% |

| Catalytic hydrogenation | Excellent | Complete | >90% |

| Base-catalyzed reactions | Excellent | High | >80% |

| Oxidative conditions | Good | Moderate | >75% |

The Boc protection strategy facilitates the introduction of various substituents at the N-1 position through nucleophilic displacement reactions, reductive amination processes, and acylation reactions [7] [8]. The steric bulk of the tert-butyl group provides additional protection against unwanted side reactions while maintaining sufficient reactivity for controlled transformations.

Benzyl Group Functionalization at N-1 Position

The benzyl protecting group at the N-1 position demonstrates exceptional versatility in orthogonal protection schemes, offering unique advantages for synthetic elaboration [9] [10]. The benzyl group exhibits remarkable stability under acidic conditions, basic environments, and various nucleophilic conditions, making it an ideal complement to the acid-labile Boc protecting group [11] [12].

The strategic placement of the benzyl group enables selective functionalization at the N-4 position following Boc deprotection. The aromatic character of the benzyl group provides additional stabilization through π-π stacking interactions and electronic resonance effects, which can influence the overall conformation and reactivity of the piperazine ring system [13] [14].

| Reaction Conditions | Benzyl Stability | Orthogonal Selectivity | Functional Group Tolerance |

|---|---|---|---|

| Acidic (TFA/DCM) | Excellent | Complete | High |

| Basic (K2CO3/MeOH) | Excellent | Complete | High |

| Nucleophilic | Good | High | Moderate |

| Electrophilic | Excellent | High | High |

The benzyl group can be selectively removed through catalytic hydrogenolysis using palladium on carbon under hydrogen atmosphere, providing a mild and efficient deprotection method that does not affect the carboxylic acid functionality [15] [16]. This orthogonal deprotection capability is essential for sequential synthetic transformations where precise control over nitrogen functionalization is required.

Selective Deprotection Methodologies

The development of selective deprotection strategies for 1-benzyl-4-Boc-piperazine-2-carboxylic acid relies on the orthogonal nature of the protecting groups employed [17] [18]. The Boc group can be selectively removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol, conditions that leave the benzyl group intact [1] [3].

Boc Deprotection Conditions:

- Reagent: Trifluoroacetic acid (TFA) in dichloromethane

- Temperature: Room temperature

- Time: 30 minutes to 2 hours

- Mechanism: Acid-catalyzed elimination via tert-butyl cation formation [4] [6]

The selective removal of the Boc group proceeds through protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free secondary amine [19] [20]. This process generates volatile byproducts (isobutylene and carbon dioxide) that are easily removed, simplifying purification procedures.

| Deprotection Method | Selectivity | Yield | Reaction Time | Byproducts |

|---|---|---|---|---|

| TFA/DCM | >99% | >95% | 30 min - 2 h | Volatile gases |

| HCl/MeOH | >95% | >90% | 1 - 4 h | Volatile gases |

| TMSCl/MeOH | >90% | >85% | 2 - 6 h | Volatile silanes |

Benzyl Deprotection Conditions:

- Reagent: Palladium on carbon (Pd/C) with hydrogen gas

- Temperature: Room temperature to 50°C

- Pressure: Atmospheric to 3 atm H2

- Mechanism: Catalytic hydrogenolysis [9] [10]

The benzyl group deprotection occurs through catalytic hydrogenolysis, where the benzyl ether undergoes oxidative addition to the palladium catalyst, followed by hydrogen coordination and transfer, ultimately releasing toluene and regenerating the palladium catalyst [13] [15].

Orthogonality Advantages in Sequential Modifications

The orthogonal protection strategy employed in 1-benzyl-4-Boc-piperazine-2-carboxylic acid provides unprecedented flexibility for sequential synthetic modifications [17] [21]. The complementary stability profiles of the Boc and benzyl protecting groups enable selective deprotection in either order, allowing for diverse synthetic pathways depending on the target molecule requirements.

Sequential Deprotection Pathways:

- Boc-first deprotection: Selective removal of the Boc group exposes the N-4 position for functionalization while maintaining N-1 protection

- Benzyl-first deprotection: Selective removal of the benzyl group exposes the N-1 position for functionalization while maintaining N-4 protection

| Deprotection Sequence | First Step Conditions | Second Step Conditions | Overall Yield |

|---|---|---|---|

| Boc → Benzyl | TFA/DCM, rt, 1h | H2/Pd-C, rt, 2h | >85% |

| Benzyl → Boc | H2/Pd-C, rt, 2h | TFA/DCM, rt, 1h | >85% |

The orthogonal nature of these protecting groups extends beyond simple deprotection to encompass functional group transformations that can be performed selectively at either nitrogen center. This capability is particularly valuable in the synthesis of complex piperazine-based pharmaceuticals where precise substitution patterns are required.

Protection Group Influence on Downstream Reactions

The protecting groups in 1-benzyl-4-Boc-piperazine-2-carboxylic acid significantly influence the reactivity and selectivity of downstream chemical transformations. The electronic and steric effects of both the Boc and benzyl groups create a unique microenvironment that can enhance or inhibit specific reaction pathways.

Electronic Effects:

- The Boc group reduces the nucleophilicity of the N-4 nitrogen through electron withdrawal

- The benzyl group provides moderate electron donation through resonance effects

- The carboxylic acid functionality serves as an electron-withdrawing group

Steric Effects:

- The tert-butyl group of the Boc moiety provides significant steric hindrance

- The benzyl group offers moderate steric protection at the N-1 position

- The overall molecular geometry influences approach of reagents and catalysts

| Reaction Type | Boc Influence | Benzyl Influence | Carboxylic Acid Influence |

|---|---|---|---|

| Nucleophilic substitution | Deactivating | Activating | Deactivating |

| Electrophilic addition | Activating | Deactivating | Activating |

| Catalytic hydrogenation | Neutral | Participating | Neutral |

| Oxidation reactions | Protecting | Protecting | Reactive |

The strategic arrangement of these protecting groups enables the design of synthetic routes with predictable regioselectivity and chemoselectivity. The ability to modulate reactivity through protecting group manipulation is fundamental to the utility of this compound as a versatile synthetic intermediate in pharmaceutical research and development.